N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” is a synthetic organic compound that features a thiazole ring, a dimethoxyphenyl group, and a methylthiobenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the thiazole ring is coupled with a 3,4-dimethoxyphenyl halide.
Formation of the Benzamide Moiety: The final step could involve the reaction of the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group might enhance binding affinity through hydrophobic interactions, while the benzamide moiety could participate in hydrogen bonding with the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide: can be compared with other thiazole-containing compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-9-6-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZNYKLLYBRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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